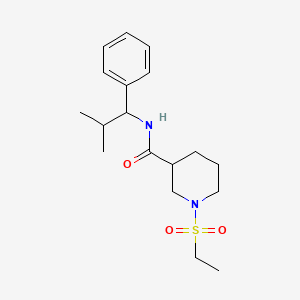

1-(乙基磺酰基)-N-(2-甲基-1-苯基丙基)-3-哌啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is part of a broader class of chemicals that involve piperidine derivatives, which are of significant interest due to their biological and chemical properties. This analysis draws upon studies that, while not directly focused on this exact compound, relate to closely related derivatives and provide insights into synthesis methods, structural characteristics, and potential chemical and physical properties.

Synthesis Analysis

Synthesis of piperidine derivatives typically involves multi-step chemical reactions starting from basic piperidine or piperidine carboxylate precursors. For instance, the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives involves starting from ethyl piperidine-4-carboxylate, followed by a series of reactions including sulfonylation and hydrazide formation (Khalid, Rehman, & Abbasi, 2014). This method illustrates the complexity and variability in the synthesis of piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized using techniques such as IR, 1H-NMR, and EI-MS spectra. These analytical methods provide detailed insights into the molecular framework, functional groups, and overall structural integrity of the compounds. The structure-activity relationships (SAR) of these molecules often highlight the importance of specific substituents for biological activity and receptor binding (McCombie et al., 2002).

Chemical Reactions and Properties

Piperidine derivatives engage in a range of chemical reactions, including acylation, sulfonation, and cycloaddition. These reactions are fundamental for modifying the chemical structure to enhance biological activity or to introduce specific functional groups for further chemical transformations. For example, the cycloaddition reaction of tetrahydropyridines with organic azides produces sulfonamides, indicating the reactive versatility of the piperidine nucleus (Warren & Knaus, 1987).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and bioavailability, are crucial for their application in various fields. These properties are significantly influenced by the nature of substituents on the piperidine ring. For example, the introduction of sulfonyl groups can affect the compound's solubility and stability, which are essential factors for biological applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the compound's functional groups and molecular structure. Piperidine derivatives have been shown to exhibit significant biological activities, such as enzyme inhibition and receptor antagonism, which are attributed to their unique chemical properties. The synthesis and evaluation of piperidine derivatives reveal their potential as inhibitors for enzymes like acetylcholinesterase, highlighting their chemical reactivity and potential therapeutic applications (Sugimoto et al., 1990).

科学研究应用

乙酰胆碱酯酶抑制

与1-(乙基磺酰基)-N-(2-甲基-1-苯基丙基)-3-哌啶甲酰胺相关的化合物的一个显着应用是在乙酰胆碱酯酶(AChE)的抑制中。例如,某些哌啶衍生物已表现出有效的抗 AChE 活性。在这些化合物中引入大体积部分和特定基团会显着增强它们的活性,使其成为治疗痴呆症等疾病的潜在候选物(Sugimoto 等人,1990 年)。

手性分离技术

这些化合物还用于对映体分离,这是一个在药物研究中至关重要的过程。研究探索了使用反相和正相液相色谱同时对映体分离特定的哌啶衍生物及其中间体,证明了某些多糖固定相的有效性(Zhou 等人,2010 年)。

质谱分析

在质谱分析中,这些化合物被分析它们的碎片模式,这对于了解它们的结构性质和潜在应用至关重要。研究详细描述了这些化合物中的酰胺键断裂和由此产生的气相重排,提供了对其化学行为的见解(秦,2002 年)。

电泳应用

毛细管区带电泳(CZE)是这些化合物找到应用的另一个领域。已经记录了使用 CZE 分离特定哌啶衍生物的对映异构体。该过程在药品的质量控制中至关重要,确保了药物的纯度和功效(Zhou 等人,1997 年)。

分子对接和抑制剂设计

涉及哌啶衍生物的分子对接研究在药物设计中具有重要意义,特别是对于靶向乙酰胆碱酯酶(AChE)和丁酰胆碱酯酶(BChE)等酶的抑制剂。此类研究有助于理解这些化合物如何与生物靶标相互作用,促进新疗法的开发(Khalid 等人,2014 年)。

锂离子电池中的共溶剂

有趣的是,相关化合物也已被用作锂离子电池中的共溶剂。它们与碳酸盐溶剂的混溶性和对电导率的影响使其在增强电池性能方面具有价值(Kim 等人,2013 年)。

作用机制

未来方向

属性

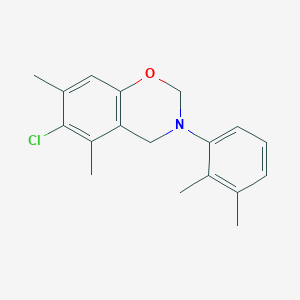

IUPAC Name |

1-ethylsulfonyl-N-(2-methyl-1-phenylpropyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S/c1-4-24(22,23)20-12-8-11-16(13-20)18(21)19-17(14(2)3)15-9-6-5-7-10-15/h5-7,9-10,14,16-17H,4,8,11-13H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRAHMPATQEPKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)C(=O)NC(C2=CC=CC=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5549992.png)

![N,N-dimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B5549996.png)

![(4aS*,8aR*)-1-[2-(methylamino)ethyl]-6-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5550004.png)

![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550009.png)

![4-(3-{[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5550016.png)

![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinamine](/img/structure/B5550025.png)

![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}-3-oxopropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5550058.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5550075.png)

![4-{[(2-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5550090.png)